molecular formula C13H18N4S B1603915 N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine CAS No. 921939-04-0

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine

Cat. No.: B1603915
CAS No.: 921939-04-0
M. Wt: 262.38 g/mol
InChI Key: WDLUKYARQVQMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N4S It is known for its unique structure, which includes a thieno[3,2-d]pyrimidine ring fused with a piperidine ring

Mechanism of Action

Target of Action

A related compound with a similar structure was identified as a jak1 selective inhibitor . JAK1 is a member of the Janus kinase family, which plays a crucial role in signal transduction for various cytokines and growth factors.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein (potentially jak1) and inhibit its activity . This inhibition could lead to changes in the downstream signaling pathways.

Biochemical Analysis

Biochemical Properties

N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in oxidative phosphorylation, such as cytochrome bd . The interaction between N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine and these enzymes can lead to significant changes in cellular respiration and energy production.

Cellular Effects

The effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK pathway, which is crucial for cell growth and differentiation . Additionally, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, its interaction with cytochrome bd leads to the inhibition of this enzyme, affecting the electron transport chain and reducing ATP production . Additionally, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can change over time. This compound is relatively stable under refrigerated conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular respiration and energy production. For instance, its inhibition of cytochrome bd affects the electron transport chain, leading to changes in metabolic flux and ATP levels . Additionally, this compound can influence the synthesis and degradation of other metabolites, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is critical for its activity and function. This compound is often found in the mitochondria, where it interacts with components of the electron transport chain . Additionally, it may be localized to other organelles, such as the nucleus, where it can influence gene expression and other regulatory processes. Targeting signals and post-translational modifications play a role in directing N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine to these specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is unique due to its specific combination of the thieno[3,2-d]pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-14-8-10-2-5-17(6-3-10)13-12-11(4-7-18-12)15-9-16-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLUKYARQVQMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640417
Record name N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-04-0
Record name N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Reactant of Route 5
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Reactant of Route 6
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.